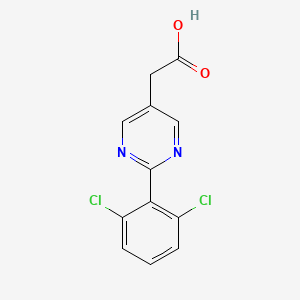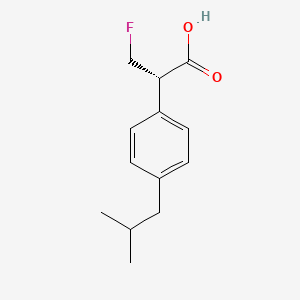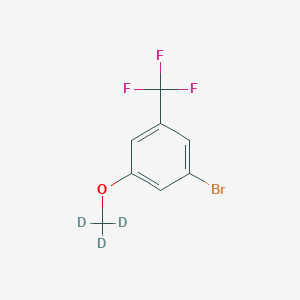
1-(6-Amino-4-methylpyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-4-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a pyridine ring substituted with an amino group at the 6-position and a methyl group at the 4-position, along with an ethanone group at the 3-position . It is a valuable intermediate in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)ethanone typically involves the reaction of 6-amino-4-methylpyridine with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems and advanced purification techniques ensures high purity and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Amino-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-Amino-4-methylpyridin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The amino group can form hydrogen bonds with active sites, while the ethanone group can participate in covalent bonding or coordination with metal ions . These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
1-(4-Amino-6-methylpyridin-3-yl)ethanone: Similar structure but with different substitution pattern.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: An intermediate in the synthesis of Etoricoxib.
Uniqueness: 1-(6-Amino-4-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1033203-11-0 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(6-amino-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3,(H2,9,10) |
Clave InChI |
VDXRWINPZPCARX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)



![N-(2-Amino-2-methylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14033916.png)


![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)





